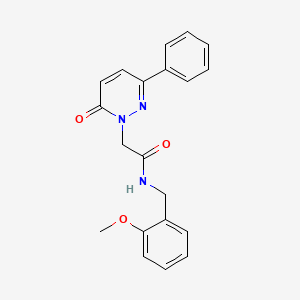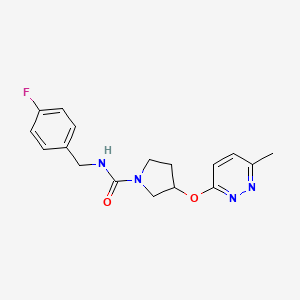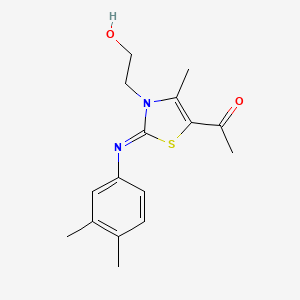
methyl 2-((7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups. It has a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the functional groups are introduced. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring system is planar, but the overall three-dimensional shape of the molecule would depend on the orientations of the other groups attached to it .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the thioacetate group might be susceptible to nucleophilic attack, and the purine ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a relatively high molecular weight due to the presence of multiple rings and functional groups .Aplicaciones Científicas De Investigación
Chiral Separation and Analysis
- Chiral RP-HPLC Method Development: A study by Peikova et al. (2019) developed a reversed-phase enantioselective high-performance liquid chromatographic method for the enantiomeric separation of xanthine-based compounds, closely related to the queried chemical. This technique is significant for the stereoselective analysis of similar compounds (Peikova et al., 2019).
Neuroprotective and Inhibitory Activities
- Neuroprotective and MAO-B Inhibitory Effects: Mitkov et al. (2022) investigated theophylline-7-acetyl semi- and thiosemicarbazide hybrids, structurally related to the compound , for their neurotoxic, neuroprotective effects, and monoamine oxidase-B (MAO-B) inhibitory activities. One derivative showed promising results for in vivo evaluations due to its low neurotoxicity and high neuroprotection and MAO-B inhibitory activity (Mitkov et al., 2022).
Antitumor Activity
- Antitumor Properties: A study by Sultani et al. (2017) synthesized new mercapto xanthine derivatives with structures similar to the queried compound. They evaluated their antitumor activity against breast and leukemic cancer cell lines, suggesting potential oncogenic tyrosine kinase inhibition (Sultani et al., 2017).
Antioxidant and Anti-Inflammatory Properties
- Antioxidant and Anti-Inflammatory Effects: Research by Кorobko et al. (2018) explored the synthesis of new theophylline derivatives, similar to the compound , and studied their antioxidant and anti-inflammatory properties using in vitro methods. These compounds showed potential for further pharmacological studies (Кorobko et al., 2018).
Radiochemical Synthesis and Imaging
- Development of Radiotracers: A study by Fujinaga et al. (2018) synthesized novel radiotracers for PET imaging of the translocator protein in ischemic brain, incorporating structural elements similar to the queried compound. This demonstrates the compound's potential utility in developing imaging agents for neuroinflammation (Fujinaga et al., 2018).
Adenosine Receptor Research
- Adenosine Receptor Antagonist: Baraldi et al. (2004) developed a radioligand, MRE 2029-F20, structurally related to the compound , for the A2B adenosine receptors. This highlights the potential of similar compounds in studying adenosine receptor subtypes (Baraldi et al., 2004).
Heterocyclic Chemistry and Synthetic Applications
- Synthesis of Heterocyclic Systems: Dotsenko et al. (2012) investigated the alkylation of pyridine-thiones, closely related to the queried compound, for constructing complex heterocyclic systems, demonstrating the compound's relevance in organic synthesis and drug design (Dotsenko et al., 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[7-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O4S/c1-20-14-13(15(24)21(2)17(20)25)22(8-10-4-6-11(18)7-5-10)16(19-14)27-9-12(23)26-3/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWGWUGEJDUKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)OC)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B2437826.png)




![5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine;dihydrochloride](/img/structure/B2437833.png)
![1-butyl-5-(2-chlorophenyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2437834.png)
![N-[1-(2-Methylcyclopropyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2437836.png)
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid](/img/structure/B2437838.png)

![2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2437841.png)
![N-(4-fluorobenzyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2437847.png)

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2437849.png)